molecular formula C14H19N3O3S B3794279 N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B3794279
M. Wt: 309.39 g/mol
InChI Key: RTHBDSRQJNFGAE-UHFFFAOYSA-N
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Description

The compound “(2-methoxyethyl) (2-thienylmethyl)amine hydrochloride” is a solid substance with a molecular weight of 207.72 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of related compounds like N,N’-二甲基乙二胺 involves starting with ethanolamine as the raw material. In an ethanol medium, hydrogen chloride gas is introduced to react and form chloroethanolamine. The product is then reacted with thionyl chloride to form chlorochloroethanamine. Finally, the product is reacted with dimethylamine to yield the final product .


Molecular Structure Analysis

The molecular structure of a related compound, N-(2-Methoxyethyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, has a molecular formula of C10H13N3O3S and an average mass of 255.294 Da .


Physical and Chemical Properties Analysis

A related compound, N,N’-二甲基乙二胺, has a melting point of 1.63°C, a boiling point of 119 °C, and a density of 0.819 g/mL at 20 °C. It is miscible with chloroform and dichloromethane .

Safety and Hazards

The safety data sheet for a related compound, Phenylboronic acid, indicates that it is harmful if swallowed .

Properties

IUPAC Name

N-(2-methoxyethyl)-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16-13(18)6-5-12(15-16)14(19)17(7-8-20-2)10-11-4-3-9-21-11/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHBDSRQJNFGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N(CCOC)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
Reactant of Route 6
N-(2-methoxyethyl)-1-methyl-6-oxo-N-(2-thienylmethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

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